molecular formula C12H22N2O2 B2979722 t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 1279882-74-4

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Cat. No.: B2979722
CAS No.: 1279882-74-4
M. Wt: 226.32
InChI Key: WFPATFQNPHQQIG-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a bicyclic amine derivative characterized by a seven-membered ring system with two nitrogen atoms at positions 3 and 9, bridged in a [4.2.1] configuration. The tert-butyl carbamate group at position 3 enhances steric protection and modulates solubility, making it a versatile intermediate in pharmaceutical synthesis. This compound is synthesized via [3+2] cycloaddition strategies or multi-step Mannich reactions, as demonstrated in studies targeting nicotinic acetylcholine receptor (nAChR) ligands and anti-Parkinsonism agents . Its structural rigidity and pharmacophoric elements (e.g., nitrogen atoms, carbamate group) render it valuable in CNS drug development .

Properties

IUPAC Name

tert-butyl (1R,6S)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATFQNPHQQIG-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H](C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate typically involves the reaction of a diazabicyclo nonane derivative with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicyclo nonane core can interact with enzymes and receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Diazabicyclo Compounds

The pharmacological and physicochemical properties of diazabicyclo compounds are highly dependent on their bicyclic frameworks. Key structural variations include:

Compound Name Bicyclic Framework Bridge Configuration Key Features Reference
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate [4.2.1] 7-membered ring Rigid structure with tert-butyl carbamate; nAChR ligand
3,9-Diazabicyclo[3.3.1]nonane [3.3.1] 7-membered ring Flexible scaffold; renin inhibitor precursor
3,8-Diazabicyclo[3.2.1]octane [3.2.1] 6-membered ring Compact structure; HIV-1 entry inhibitor
3-Thia-7,9-diazabicyclo[3.3.1]nonane [3.3.1] 7-membered ring Sulfur substitution enhances µ-receptor affinity
3,9-Diazabicyclo[3.3.1]nonene [3.3.1] (unsaturated) Partially unsaturated Increased rigidity; renin inhibition

Key Observations :

  • The [4.2.1] system (target compound) offers intermediate rigidity, balancing conformational flexibility and steric constraints, ideal for nAChR binding .
  • Smaller frameworks like [3.2.1] (e.g., diazabicyclo[3.2.1]octane) favor compact interactions with viral proteins .
  • Unsaturated analogs (e.g., nonene derivatives) exhibit enhanced planarity, critical for renin active-site binding .

Insights :

  • The target compound’s tert-butyl group enhances α4β2 nAChR subtype selectivity, critical for CNS applications .
  • Sulfur substitution in 3-thia derivatives significantly boosts µ-receptor affinity, suggesting utility in pain management .

Biological Activity

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a bicyclic compound with the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of 226.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties.

Chemical Structure

The compound features a diazabicyclo nonane core, which is significant for its biological interactions. The presence of the tert-butyl ester group enhances its stability and bioavailability, making it a suitable candidate for drug development.

Synthesis

The synthesis typically involves the reaction of a diazabicyclo nonane derivative with tert-butyl chloroformate under basic conditions. This method can be scaled for industrial production using automated reactors to optimize yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate enzymatic activity, which is crucial for its therapeutic potential .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibiotic agent .

Antiviral Properties

In addition to its antibacterial effects, preliminary studies suggest that this compound may possess antiviral activity. This is particularly relevant in the context of developing new antiviral therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Antiviral
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylateSimilar structureVaries in reactivity and applications
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxamideContains amide groupDifferent chemical properties and activities

This table illustrates how variations in the structure of related compounds can lead to differences in biological activity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µM, indicating strong potential for therapeutic applications .

Investigation of Antiviral Activity

In another investigation focused on antiviral properties, the compound was tested against influenza virus strains. The findings suggested that it could inhibit viral replication effectively at concentrations ranging from 10 to 100 µM, showcasing its promise as a lead compound for antiviral drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.